molecular formula C18H19ClN6O B2561829 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 890896-08-9

1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2561829
CAS No.: 890896-08-9
M. Wt: 370.84
InChI Key: TZWVNNKIJVJQRD-UHFFFAOYSA-N
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Description

1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant scientific interest. It is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core The core can be synthesized using a condensation reaction between 3-chloro-4-methylphenylhydrazine and 1,3-dicarbonyl compounds under acidic or basic conditions

Industrial Production Methods: Industrial production of this compound would likely leverage scalable synthetic routes, ensuring high yield and purity. Techniques such as flow chemistry and catalysis might be employed to optimize reaction conditions, minimize by-products, and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction can be performed using reducing agents such as lithium aluminium hydride (LAH), which could reduce carbonyl groups to alcohols.

  • Substitution: : The aromatic chloro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide, potassium permanganate under acidic or basic conditions.

  • Reduction: : Lithium aluminium hydride in anhydrous solvents like ether.

  • Substitution: : Nucleophiles like amines, thiols in aprotic solvents such as dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds, which can be further utilized in various chemical transformations.

Scientific Research Applications

Chemistry: In chemistry, the compound serves as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable tool in organic synthesis.

Biology: In biological research, its structural motif is often found in molecules with biological activity, making it a candidate for studying biological processes and drug development.

Medicine: Medically, derivatives of 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide are explored for potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: Industrially, the compound can be utilized in the development of new materials, including polymers and specialized coatings.

Mechanism of Action

The mechanism of action of 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide involves interaction with molecular targets such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to specific active sites, modulating biological pathways. For instance, it might inhibit enzymes involved in inflammation or interact with receptors regulating cell proliferation.

Comparison with Similar Compounds

Unique Features: Compared to similar compounds, 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide stands out due to its specific substitution pattern and the presence of both pyrazolo[3,4-d]pyrimidine and piperidine moieties. This unique combination imparts distinct biological and chemical properties.

List of Similar Compounds:
  • 1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: : Lacks the piperidine and carboxamide groups.

  • 4-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the piperidine and carboxamide groups.

  • 1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylmethanol: : Features a hydroxymethyl group instead of the piperidine and carboxamide groups.

Biological Activity

The compound 1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic molecule notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant research findings.

  • Molecular Formula : C18H23ClN6
  • Molecular Weight : 358.9 g/mol
  • IUPAC Name : N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylethane-1,2-diamine
  • Canonical SMILES : CCN(CC)CCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine and substituted acetophenones.
  • Functional Group Manipulation : The introduction of the piperidine and carboxamide functionalities occurs through nucleophilic substitution reactions.
  • Optimization of Reaction Conditions : Controlled temperatures and specific solvents (e.g., dimethylformamide) are utilized to enhance yield and selectivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity.

Therapeutic Applications

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : It has shown promise in inhibiting the activity of certain kinases involved in cancer progression. For instance, studies have demonstrated its ability to inhibit the mTOR kinase pathway, which plays a critical role in cell growth and proliferation.
    Study ReferenceIC50 Value (µM)Target
    < 5mTOR
    < 10EGFR
  • Psychopharmacological Effects : The compound may also possess psychotropic effects due to its interaction with neurotransmitter systems.

Case Study 1: Anticancer Efficacy

In a preclinical study, the compound was evaluated for its anticancer properties against various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Kinase Inhibition

A detailed analysis was conducted to assess the inhibitory effects on specific kinases associated with tumor growth. The compound displayed selective inhibition against mutant forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC).

Properties

IUPAC Name

1-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-11-2-3-13(8-15(11)19)25-18-14(9-23-25)17(21-10-22-18)24-6-4-12(5-7-24)16(20)26/h2-3,8-10,12H,4-7H2,1H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWVNNKIJVJQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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